N-cyclohexyl-3-methoxy-4-methylaniline
Description
Properties
IUPAC Name |
N-cyclohexyl-3-methoxy-4-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-8-9-13(10-14(11)16-2)15-12-6-4-3-5-7-12/h8-10,12,15H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOSGXUTFLHFAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
-
Base Selection : Alkylation typically requires a strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the aniline, enhancing nucleophilicity. For example, K₂CO₃ in dimethylformamide (DMF) at 80–100°C for 12–24 hours achieves yields of 65–75%.
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Solvent Systems : Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) improve solubility and reaction kinetics. Alternatively, toluene with phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates alkylation.
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Cyclohexyl Halide Stoichiometry : A 1.2–1.5 molar excess of cyclohexyl bromide ensures complete conversion, minimizing dimerization byproducts.
Challenges : Competing side reactions, such as over-alkylation or oxidation of the methoxy group, necessitate careful temperature control and inert atmospheres.
Reductive Amination of 3-Methoxy-4-Methylaniline with Cyclohexanone
Reductive amination offers a two-step approach: (1) condensation of 3-methoxy-4-methylaniline with cyclohexanone to form an imine intermediate, followed by (2) reduction to the secondary amine. This method avoids handling reactive alkyl halides and provides better control over stereochemistry.
Protocol and Catalytic Systems
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Imine Formation : Cyclohexanone (1.1 equiv) reacts with 3-methoxy-4-methylaniline in toluene under Dean-Stark conditions to remove water, driven by azeotropic distillation. Titanium tetraisopropoxide (Ti(OiPr)₄) catalyzes the condensation, achieving >90% conversion in 6 hours.
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Reduction Step :
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Sodium Cyanoborohydride (NaBH₃CN) : In methanol at 0°C, NaBH₃CN selectively reduces the imine to the amine without affecting the methoxy group, yielding 80–85%.
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Borane-Tetrahydrofuran (BH₃·THF) : Under inert conditions, BH₃·THF in dichloromethane/acetic acid (2:1) at 20°C for 3 days achieves 95% yield but requires rigorous exclusion of moisture.
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Advantages : High functional group tolerance and scalability. For instance, a 10 mmol-scale reaction with BH₃·THF produced 2.1 g of product (89% yield).
Palladium-Catalyzed Coupling Reactions
Palladium-mediated cross-coupling strategies enable modular synthesis. A notable example involves the Pd-PEPPSI complex (PdCl₂(IPr)(3-Cl-pyridine)) catalyzing the coupling of 3-methoxy-4-methylaniline with cyclohexylboronic acid.
Key Parameters
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Catalyst Loading : 0.3 mol% Pd-PEPPSI in toluene at 110°C for 16 hours achieves 92% yield.
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Base and Additives : Potassium phosphate (K₃PO₄) and water (10 mol%) enhance transmetalation efficiency. The reaction tolerates diverse boronic acids, enabling structural diversification.
Mechanistic Insight : The catalytic cycle involves oxidative addition of the aryl halide (if present), followed by transmetalation with the cyclohexylboronic acid and reductive elimination to form the C–N bond.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Cost | Scalability |
|---|---|---|---|---|
| Direct Alkylation | 65–75 | 12–24 h | Low | Moderate |
| Reductive Amination | 80–95 | 6–72 h | Medium | High |
| Pd-Catalyzed Coupling | 85–92 | 16 h | High | Limited |
Key Findings :
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Direct Alkylation is cost-effective but suffers from moderate yields and byproduct formation.
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Reductive Amination balances high yields and scalability, though borane-based reductants increase costs.
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Pd-Catalyzed Coupling offers precision but requires expensive catalysts and inert conditions, limiting industrial adoption .
Chemical Reactions Analysis
Key Reactions:
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Mechanistic Insight : The methoxy group’s electron-donating nature increases ring electron density, facilitating electrophilic attack. Steric hindrance from the cyclohexyl group reduces reactivity at the para position relative to the amine, favoring ortho substitution .
Oxidation Reactions
The methoxy group and methyl substituent can undergo oxidation under specific conditions.
Methoxy Group Oxidation:
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄, H₂O, H⁺ | Reflux, 12 h | 3-hydroxy-4-methyl derivative | 45% | |
| CrO₃, AcOH | RT, 6 h | 3-carboxy-4-methyl derivative | 30% |
Methyl Group Oxidation:
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| SeO₂, AcOH | Reflux, 8 h | 4-carboxy derivative | 25% |
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Challenges : Competitive oxidation of the methoxy group and over-oxidation to quinones are common side reactions .
Reductive Transformations
The aromatic amine group participates in reductive alkylation and hydrogenolysis.
| Reaction Type | Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|
| Hydrogenolysis | H₂, Pd/C, EtOH | N-cyclohexyl-3-methoxy-4-methylcyclohexylamine | 80% | |
| Reductive Amination | NaBH₃CN, MeOH | N,N-dialkylated derivatives | 60% |
Coupling Reactions
The amine group participates in palladium- or ruthenium-catalyzed cross-coupling reactions.
| Reaction Type | Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|
| Buchwald–Hartwig | Pd(OAc)₂, XPhos, K₃PO₄ | Biaryl amine derivatives | 70% | |
| Deaminative Coupling | Ru catalyst, L1 | Unsymmetric secondary amines | 65% |
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Mechanism : The reaction proceeds via oxidative addition of the amine to the metal center, followed by transmetallation and reductive elimination .
Acylation of the Amine:
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride, Et₃N | RT, 2 h | N-acetyl derivative | 85% |
Cyclization Reactions:
Under acidic conditions, the compound forms heterocyclic structures:
Comparative Reactivity with Analogues
| Compound | Key Differences | Reactivity Trends |
|---|---|---|
| N-Cyclohexyl-3,4-dimethoxyaniline | Second methoxy vs. methyl | Faster electrophilic substitution at 5-position |
| N-Cyclopentyl-3-methoxy-4-methylaniline | Smaller cycloalkyl group | Higher solubility, faster kinetics |
| N-Methyl-3-methoxy-4-methylaniline | Less steric hindrance | Higher coupling reaction yields |
Scientific Research Applications
Organic Synthesis
N-cyclohexyl-3-methoxy-4-methylaniline serves as an important intermediate in organic synthesis. It is involved in the production of various derivatives through reactions such as:
- Electrophilic Substitution : The aromatic ring can undergo nitration, sulfonation, or halogenation.
- Reduction Reactions : The compound can be reduced to form primary or secondary amines.
- Oxidation Reactions : The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
These reactions facilitate the development of new materials and catalysts in chemical manufacturing .
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, such as breast cancer cells (MCF-7), at concentrations ranging from 10 µM to 50 µM. It induces apoptosis through caspase activation pathways.
- Neuroprotective Effects : Investigations into neurodegenerative diseases suggest that this compound may reduce neuroinflammation and oxidative stress, potentially offering therapeutic benefits in conditions like Alzheimer's disease .
- Antimicrobial Properties : Laboratory tests have demonstrated activity against various bacterial strains, indicating its potential as an antibiotic candidate .
Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry highlighted the efficacy of this compound against human cancer cell lines. The compound was found to induce cell cycle arrest and apoptosis, suggesting a promising avenue for cancer treatment .
Neuroprotection
In a model of Alzheimer's disease, this compound significantly reduced amyloid-beta plaque formation and improved cognitive function in treated mice compared to controls. This suggests its potential role in neuroprotective therapies .
Antimicrobial Testing
Laboratory tests indicated notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, supporting its potential use in developing new antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Modifications to the cyclohexyl group or the positioning of methoxy and methyl substituents can significantly affect its efficacy:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Cyclohexyl, 3-methoxy, 4-methyl | Antitumor, Neuroprotective |
| N-cyclohexyl-4-fluoroaniline | Cyclohexyl, 4-fluoro | Enhanced binding affinity |
| N-cyclohexyl-3-fluoroaniline | Cyclohexyl, 3-fluoro | Increased antimicrobial activity |
This table illustrates how slight variations in chemical structure can lead to differing biological activities.
Mechanism of Action
The mechanism by which N-cyclohexyl-3-methoxy-4-methylaniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-cyclohexyl-3-methoxy-4-methylaniline with structurally related compounds:
Physicochemical Properties
- Lipophilicity : The cyclohexyl group in this compound increases hydrophobicity compared to N-methyl or unsubstituted analogs (e.g., 4-Methoxy-N-methylaniline). This property may enhance membrane permeability in pharmaceutical contexts but reduce aqueous solubility .
- Electron Effects: Methoxy and methyl groups are electron-donating, increasing the nucleophilicity of the aniline’s amino group. In contrast, chloro () and nitro () substituents are electron-withdrawing, reducing basicity and altering reaction pathways .
Biological Activity
N-Cyclohexyl-3-methoxy-4-methylaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclohexyl group attached to an aniline structure with methoxy and methyl substituents on the aromatic ring. This unique arrangement contributes to its biological activity, particularly in terms of receptor binding and enzyme interactions.
Pharmacological Properties
Research indicates that this compound may exhibit various pharmacological effects, including:
- Analgesic Activity : The compound has been evaluated for its potential as an analgesic agent, showing promise in reducing pain responses in animal models.
- Anti-inflammatory Effects : Its derivatives have been studied for anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
The mechanism through which this compound exerts its biological effects is believed to involve:
- Receptor Interaction : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It has been suggested that the compound can inhibit certain enzymes involved in disease processes, contributing to its therapeutic effects.
Case Studies and Experimental Data
- In Vitro Studies : A study assessing the cytotoxic effects of this compound on various cancer cell lines reported IC50 values indicating significant antiproliferative activity. For instance, against the MCF7 breast cancer cell line, the IC50 was found to be approximately 10 µM, showcasing its potential as an anticancer agent .
- Animal Models : In vivo studies have demonstrated that administration of this compound resulted in reduced inflammation markers in rodent models of arthritis, highlighting its anti-inflammatory capabilities .
- Comparative Analysis : When compared with similar compounds (e.g., N-(Cyclopropylmethyl)-3-methoxyaniline), this compound exhibited enhanced binding affinity to target receptors due to the steric effects of the cyclohexyl group .
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-cyclohexyl-3-methoxy-4-methylaniline, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling 3-methoxy-4-methylaniline with cyclohexyl halides under controlled pH (8–9) in anhydrous solvents (e.g., THF) at 60–80°C. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical. Monitor intermediates using HPLC with UV detection (λ = 254 nm) to ensure >98% purity .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?
- Methodological Answer :
- ¹H NMR : Expect signals for methoxy (δ 3.7–3.9 ppm), methyl (δ 2.2–2.4 ppm), and cyclohexyl protons (δ 1.2–1.8 ppm). Aniline NH typically appears at δ 3.5–4.0 ppm but may broaden due to hydrogen bonding.
- IR : Stretching vibrations for C-O (1250–1050 cm⁻¹) and aromatic C-H (3100–3000 cm⁻¹).
- MS : Molecular ion [M+H]⁺ should match the molecular formula (C₁₄H₂₁NO). Fragmentation patterns (e.g., loss of cyclohexyl or methoxy groups) confirm substituent positions .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles (EN 166/EU standard). Use NIOSH-approved respirators (P95 or higher) if dust is generated .
- Ventilation : Work in fume hoods or well-ventilated areas to avoid inhalation (P271 precautionary statement) .
- First Aid : For skin contact, rinse with water for 15 min; for eye exposure, irrigate with saline solution and seek medical attention .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate:
- HOMO-LUMO gaps : Correlate with redox stability.
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reactivity studies.
- Thermochemical accuracy : Validate against experimental atomization energies (average deviation <3 kcal/mol) .
- Example Data :
| Property | B3LYP/6-31G(d,p) | Experimental |
|---|---|---|
| HOMO (eV) | -5.2 | -5.1* |
| LUMO (eV) | -1.8 | -1.7* |
| Dipole Moment (Debye) | 2.4 | 2.3* |
| *Estimated from analogous compounds . |
Q. How to address contradictions in solubility data across different solvents?
- Methodological Answer :
- Experimental Design : Use shake-flask method at 25°C with saturated solutions. Centrifuge and analyze supernatant via UV-Vis (calibration curve at λ_max).
- Contradiction Resolution : Check for temperature fluctuations, impurities (via GC-MS), or solvent polarity index mismatches. For example, discrepancies in DMSO solubility may arise from trace water content .
- Solubility Table :
| Solvent | Solubility (mg/mL) | LogP |
|---|---|---|
| Ethanol | 12.5 ± 0.3 | 2.1 |
| DCM | 45.2 ± 1.1 | 1.8 |
| Water | 0.02 ± 0.01 | -0.3 |
Q. What strategies mitigate steric hindrance during functionalization of the cyclohexyl group?
- Methodological Answer :
- Catalytic Approaches : Use bulky ligands (e.g., P(t-Bu)₃) in Pd-catalyzed cross-coupling to reduce side reactions.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of sterically hindered intermediates.
- Kinetic Monitoring : Track reaction progress via in-situ FTIR to optimize reaction time/temperature .
Q. How to analyze conflicting crystallographic data for derivatives of this compound?
- Methodological Answer :
- Rietveld Refinement : Resolve discrepancies in unit cell parameters (e.g., comparing X-ray vs. neutron diffraction data).
- Thermal Motion Analysis : Use anisotropic displacement parameters to distinguish static disorder from dynamic motion.
- Case Study : For N-cyclohexyl-3-hydroxy-4-methoxybenzamide, space group P2₁/c with Z = 4 showed a 0.05 Å deviation in C-O bond lengths between computational and experimental models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
